molecular formula C21H16ClNO4 B6413506 2-(4-Cbz-Aminopheny)-4-chlorobenzoic acid, 95% CAS No. 1261942-18-0

2-(4-Cbz-Aminopheny)-4-chlorobenzoic acid, 95%

Cat. No. B6413506
CAS RN: 1261942-18-0
M. Wt: 381.8 g/mol
InChI Key: XVKDRLZPCPCADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cbz-Aminopheny)-4-chlorobenzoic acid, 95% (2-CBA-4-CBA-95%) is an organic compound that has a wide range of applications in the field of chemistry. It is a white crystalline powder and is soluble in water, alcohol, and acetic acid. It is a derivative of the amino acid phenylalanine and is used in a variety of scientific research applications, including synthesis of pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

2-CBA-4-CBA-95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, biochemistry, and physiology. It has also been used in the synthesis of peptides, proteins, and other biologically active compounds. In addition, it has been used in the synthesis of fluorescent probes and other imaging agents.

Mechanism of Action

The mechanism of action of 2-CBA-4-CBA-95% is not fully understood. However, it is thought to interact with various molecules in the body and affect their function. This includes the inhibition of enzymes, the activation of receptors, and the modulation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CBA-4-CBA-95% are not fully understood. However, it has been shown to have a variety of effects on cellular processes, including the modulation of gene expression and the regulation of cell growth and differentiation. In addition, it has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-CBA-4-CBA-95% in laboratory experiments include its solubility in a variety of solvents, its availability in a variety of concentrations, and its stability in a variety of environmental conditions. However, it is important to note that it can be toxic in high concentrations, and it can be difficult to obtain in pure form.

Future Directions

There are a number of potential future directions for research involving 2-CBA-4-CBA-95%. These include further investigations into its mechanism of action and its effects on cellular processes, as well as its potential applications in drug discovery and development. In addition, further research could be conducted into its potential therapeutic applications, such as its potential use in the treatment of inflammation and cancer. Finally, further research could be conducted into its potential use as a fluorescent probe or imaging agent.

Synthesis Methods

2-CBA-4-CBA-95% can be synthesized in a number of ways. One of the most common methods is a three-step process involving the reaction of 4-chlorobenzoic acid with phenylalanine, followed by the reaction of the resulting compound with sodium borohydride, and finally the reaction of the product with sodium hydroxide. This method has been used in a variety of research studies and has been found to be reliable and efficient.

properties

IUPAC Name

4-chloro-2-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-16-8-11-18(20(24)25)19(12-16)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKDRLZPCPCADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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